Tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate
CAS No.:
Cat. No.: VC18638069
Molecular Formula: C17H21BrN2O4
Molecular Weight: 397.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21BrN2O4 |
|---|---|
| Molecular Weight | 397.3 g/mol |
| IUPAC Name | tert-butyl (4S)-5-amino-4-(6-bromo-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate |
| Standard InChI | InChI=1S/C17H21BrN2O4/c1-17(2,3)24-14(21)7-6-13(15(19)22)20-9-10-8-11(18)4-5-12(10)16(20)23/h4-5,8,13H,6-7,9H2,1-3H3,(H2,19,22)/t13-/m0/s1 |
| Standard InChI Key | ADFYKNZDQILRRK-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N1CC2=C(C1=O)C=CC(=C2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)N)N1CC2=C(C1=O)C=CC(=C2)Br |
Introduction
| Molecular Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.3 g/mol |
| IUPAC Name | tert-butyl (4S)-5-amino-4-(6-bromo-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate |
| XLogP3 | 2.8 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Manufacturing
The synthesis of tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate involves multistep organic reactions, typically including:
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Esterification: Protection of the carboxylic acid group using tert-butyl chloroformate.
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Asymmetric Amination: Introduction of the amino group via chiral catalysis, preserving the (S)-configuration .
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Isoindolinone Formation: Cyclization of a brominated precursor to construct the 1-oxoisoindolin-2-yl moiety.
While exact reaction conditions (e.g., temperature, catalysts) are proprietary, analogous syntheses for related isoindolinone derivatives employ palladium-catalyzed couplings and microwave-assisted cyclization . For example, a similar compound, tert-butyl (S)-5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate, is synthesized using BoPhoz ligands in methanol or THF, achieving enantiomeric excesses >90% . These methods suggest that the bromo-substituted variant likely undergoes analogous catalytic steps .
Physicochemical Properties and Stability
Experimental data on solubility and stability remain limited, but inferences can be drawn from structurally related compounds:
| Property | Value | Source Analog |
|---|---|---|
| Solubility in Acetonitrile | >10 mg/mL | |
| Storage Conditions | 2–8°C under inert atmosphere | |
| Melting Point | Not reported | – |
| Log P (octanol-water) | ~2.8 (predicted) |
| Hazard | Precautionary Measures |
|---|---|
| Skin irritation (H315) | Use nitrile gloves and goggles |
| Acute toxicity (H302/H332) | Avoid inhalation/ingestion |
| Combustible dust (H228) | Store in a cool, dry area |
Handling should adhere to ISO 9001 guidelines, with waste disposed via incineration .
Future Research Directions
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Pharmacokinetic Profiling: Studies on absorption, distribution, and metabolism are needed to evaluate therapeutic potential.
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Toxicological Screening: Acute and chronic toxicity assays in model organisms.
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Synthetic Optimization: Development of greener synthetic routes using flow chemistry or biocatalysis.
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